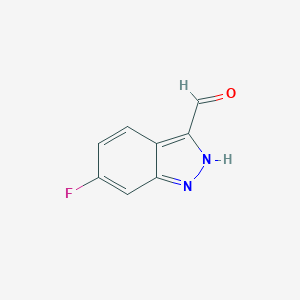

6-fluoro-1H-indazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

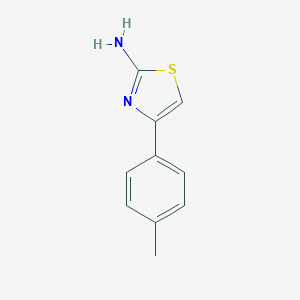

6-fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . This compound is a derivative of indazole, a heterocyclic compound that is drawing more and more attention in medicinal chemistry .

Synthesis Analysis

Indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, can be synthesized through various methods. One common method is the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Other strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indazole-3-carbaldehyde consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The compound has a fluorine atom at the 6th position and a carbaldehyde group at the 3rd position of the indazole ring .Chemical Reactions Analysis

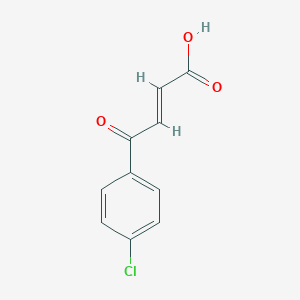

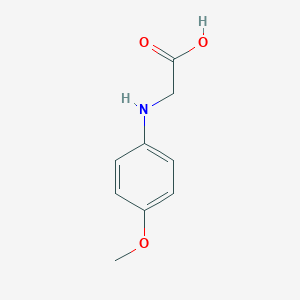

The aldehyde group in 6-fluoro-1H-indazole-3-carbaldehyde makes it a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions .Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, including compounds like 6-fluoro-1H-indazole-3-carbaldehyde, have been extensively studied for their wide range of biological activities, leading to a significant interest in developing novel indazole-based therapeutic agents. These derivatives have shown promising anticancer and anti-inflammatory activities. They have also been applied in disorders involving protein kinases and neurodegeneration, highlighting their pharmacological importance. The mechanism of action for these compounds paves the way for new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biology of Indazoles

Indazoles, including the specific derivative 6-fluoro-1H-indazole-3-carbaldehyde, are critical for drug discovery due to their diverse medicinal applications. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This versatility underscores the importance of indazoles and their derivatives in the synthesis of new drugs and therapeutic agents, making them a focal point in both natural product chemistry and synthetic chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).

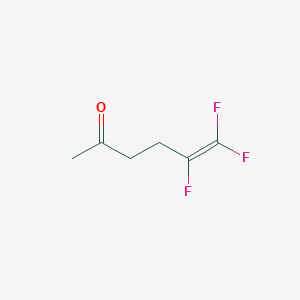

Fluorinated Liquid Crystals and Their Applications

The introduction of fluorine atoms into liquid crystals, such as derivatives from 6-fluoro-1H-indazole-3-carbaldehyde, results in materials with remarkable properties. The fluorine substituent influences melting point, mesophase morphology, and transition temperatures, affecting physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. These fluorinated liquid crystals find applications in displays and other technologies, highlighting the versatile impact of fluorination on material properties and their potential industrial applications (Hird, 2007).

Mechanism of Action

Target of Action

6-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease

Mode of Action

Indazole derivatives generally interact with their targets through strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the target protein’s function, potentially altering cellular processes.

Biochemical Pathways

Indazole derivatives are known to play a role in various biochemical pathways due to their wide range of medicinal applications . They can affect pathways related to hypertension, cancer, depression, inflammation, and bacterial infections .

Result of Action

Given its structural similarity to other indazole derivatives, it may have similar effects, such as inhibiting certain kinases or other proteins, leading to changes in cellular function .

Future Directions

properties

IUPAC Name |

6-fluoro-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNVJZCWCJWPGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622088 |

Source

|

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-indazole-3-carbaldehyde | |

CAS RN |

518987-33-2 |

Source

|

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)